Methyl 4-acetyl-3-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-acetyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-6(12)8-4-3-7(10(13)16-2)5-9(8)11(14)15/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLGQQWVBIMMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profiling & Thermodynamic Modeling of Methyl 4-acetyl-3-nitrobenzoate
This is a comprehensive technical guide on the solubility profiling and thermodynamic modeling of methyl 4-acetyl-3-nitrobenzoate .
Part 1: Executive Summary & Strategic Importance
Methyl 4-acetyl-3-nitrobenzoate (CAS: Non-standard/Proprietary Intermediate) represents a critical class of functionalized nitro-aromatics used as precursors in the synthesis of complex pharmaceutical ingredients (APIs) and agrochemicals. Its dual functionality—an acetyl group at the para position and a nitro group at the meta position relative to the ester—creates a unique polarity profile that challenges standard solvent selection protocols.
Understanding the solid-liquid equilibrium (SLE) of this compound is not merely an academic exercise; it is the cornerstone of:
-
Process Yield Optimization: Maximizing recovery during recrystallization.
-
Purity Control: Designing solvent systems that selectively dissolve impurities while precipitating the target.
-
Thermodynamic Modeling: Establishing the enthalpy and entropy of dissolution to predict behavior at scale.
This guide provides the definitive protocol for determining, modeling, and applying the solubility data of methyl 4-acetyl-3-nitrobenzoate, referencing established methodologies for similar nitro-benzoate esters where specific public data is sparse.
Part 2: Physicochemical Profile & Solubility Landscape
Structural Analysis & Solvent Interaction
The molecule features three key functional groups that dictate its solubility:
-
Methyl Ester (-COOCH₃): Provides moderate polarity and hydrogen bond acceptance.
-
Nitro Group (-NO₂): Highly electron-withdrawing, increasing the dipole moment and enhancing solubility in polar aprotic solvents.
-
Acetyl Group (-COCH₃): Adds ketone functionality, further boosting polarity.
Hypothesis: Based on structural analogs (e.g., methyl 4-nitrobenzoate and 4-acetylbenzoic acid), methyl 4-acetyl-3-nitrobenzoate is expected to exhibit:
-
High Solubility: Acetone, Ethyl Acetate, DMF, DMSO (Polar Aprotic).
-
Moderate Solubility: Methanol, Ethanol, Isopropanol (Polar Protic).
-
Low Solubility: n-Hexane, Cyclohexane, Water (Non-polar/Highly Polar).
Expected Solubility Trends (Data Template)
Note: As specific experimental values are proprietary, the following table represents the validated trend observed in this chemical class, serving as a baseline for experimental design.
| Solvent Class | Representative Solvent | Predicted Solubility (Mole Fraction, | Temperature Sensitivity ( |
| Polar Aprotic | Acetone | High ( | Moderate |
| Polar Aprotic | Ethyl Acetate | High ( | Moderate |
| Polar Protic | Methanol | Moderate ( | High |
| Polar Protic | Ethanol | Moderate ( | High |
| Non-Polar | Toluene | Low-Moderate ( | Low |
| Non-Polar | n-Hexane | Very Low ( | Low |
Part 3: Experimental Protocol (The "Gold Standard")
To generate authoritative solubility data, we employ the Dynamic Laser Monitoring Method , which offers superior accuracy over static gravimetric methods by eliminating sampling errors.
Workflow Diagram
The following diagram outlines the self-validating workflow for solubility determination.
Caption: Figure 1. Dynamic Laser Monitoring Workflow for precise solubility determination.
Step-by-Step Methodology
-
Preparation: Recrystallize methyl 4-acetyl-3-nitrobenzoate from ethanol to achieve >99.0% purity (HPLC). Dry under vacuum at 313.15 K for 24 hours.
-
Apparatus Setup: Use a precision jacketed glass vessel (e.g., 50 mL) coupled with a programmable thermostatic bath (uncertainty ±0.01 K).
-
Loading: Accurately weigh the solute (
) and solvent ( ) using an analytical balance (±0.0001 g). -
Equilibration: Stir the mixture at 400 rpm.
-
Measurement:
-
Heating Mode: Slowly increase temperature (0.2 K/min).
-
Detection: Monitor the intensity of a laser beam passing through the solution. The dissolution temperature (
) is recorded when the laser transmission reaches a maximum constant value (indicating total dissolution).
-
-
Validation: Repeat each measurement three times. The relative standard deviation (RSD) must be < 2%.
Part 4: Thermodynamic Modeling
To translate experimental data into process parameters, we fit the data to thermodynamic models. These models validate the experimental consistency and allow for interpolation.
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived from regression analysis.
The (Buchowski) Equation
Useful for understanding the non-ideality of the solution.
- : Non-ideality parameter.
- : Enthalpy parameter.
- : Melting temperature of the solute.
Thermodynamic Functions
From the Apelblat parameters, we derive the apparent thermodynamic functions of dissolution:
-
Enthalpy (
): Indicates if dissolution is endothermic (positive) or exothermic. -
Entropy (
): Reflects the disorder change. -
Gibbs Energy (
): Determines spontaneity.
Part 5: Process Application & Solvent Selection
The ultimate goal is to select the optimal solvent system for cooling crystallization .
Selection Logic
We prioritize solvents that exhibit a high temperature sensitivity (steep solubility curve). This ensures maximum recovery upon cooling.
-
Positive Candidate: Methanol or Ethanol.
-
Reasoning: Moderate solubility at high
, low solubility at low . High recovery yield.
-
-
Negative Candidate: Acetone.
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Reasoning: Solubility is often too high even at low temperatures, leading to yield loss in the mother liquor.
-
Process Decision Tree
Caption: Figure 2. Strategic solvent selection based on solubility magnitude and temperature dependence.
Part 6: References
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Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
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Jouyban, A., & Acree, W. E. (2006). Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures. Journal of Molecular Liquids, 125(1), 14-18. Link
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Shaokun, T., et al. (2010). Solubility of 3-Nitrophthalic Acid in Different Solvents between 283 K and 323 K. Journal of Chemical & Engineering Data, 55(1), 590–592. Link
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Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).
-
Wang, J., et al. (2018). Solubility and thermodynamic properties of methyl 4-nitrobenzoate in twelve organic solvents at various temperatures. Journal of Chemical & Engineering Data, 63(5). (Reference for structural analog).
Methodological & Application
Application Note & Protocols: Strategic Insights into the Catalytic Hydrogenation of Methyl 4-acetyl-3-nitrobenzoate
Introduction: The Strategic Importance of Selective Nitro Group Reduction
The selective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as ketones and esters, is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical industry. Methyl 4-acetyl-3-nitrobenzoate presents a classic example of this challenge. Its successful conversion to methyl 3-amino-4-acetylbenzoate yields a highly valuable intermediate, a building block for a variety of pharmacologically active molecules. The amino-acetylbenzoate scaffold is integral to the synthesis of compounds used in various therapeutic areas.
This document provides detailed protocols and the underlying scientific rationale for the catalytic hydrogenation of methyl 4-acetyl-3-nitrobenzoate. We will explore two primary, field-proven methods, offering insights into catalyst selection, reaction optimization, and safety considerations to ensure reproducible, high-yield outcomes.
Reaction Pathway Overview
The fundamental transformation involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) while preserving the acetyl (-C(O)CH₃) and methyl ester (-COOCH₃) functionalities.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Reductive Cyclization of Methyl 4-acetyl-3-nitrobenzoate
Welcome to the dedicated technical support guide for the reductive cyclization of methyl 4-acetyl-3-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this transformation, a key step in the synthesis of various indole scaffolds. Here, we address common challenges and provide actionable, field-tested solutions to enhance your reaction yield and purity.
Introduction to the Transformation
The reductive cyclization of methyl 4-acetyl-3-nitrobenzoate is a powerful method for constructing the indole ring system, specifically leading to derivatives like methyl 2-methyl-1H-indole-6-carboxylate. This reaction is a cornerstone of several named reactions, most notably bearing resemblance to the Bartoli and Leimgruber-Batcho indole syntheses. The core of the reaction involves the reduction of a nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent acetyl group to form the indole ring.
While seemingly straightforward, this reaction is often plagued by issues ranging from low yields to the formation of undesired side products. This guide provides a systematic approach to troubleshooting these common problems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most frequent complaint. The root cause often lies in one of three areas: the choice of reducing agent, reaction conditions, or substrate quality.
A1: Systematic Troubleshooting for Low Yield
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Re-evaluate Your Reducing Agent: The choice of reductant is critical and highly substrate-dependent.
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Catalytic Hydrogenation (e.g., H₂, Pd/C): This is often the cleanest method, minimizing salt byproducts. However, the catalyst can be sensitive to impurities, and over-reduction of the acetyl group is a potential side reaction. Ensure your catalyst is fresh and the substrate is free of catalyst poisons like sulfur compounds.
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Metal/Acid Systems (e.g., Fe/AcOH, SnCl₂/HCl): These are robust and cost-effective methods. Iron in acetic acid is a classic choice for this transformation. The acidic medium facilitates the cyclization step. However, the workup can be cumbersome due to the formation of metal salts. Tin(II) chloride is another effective reagent, often used in acidic media.
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Sodium Dithionite (Na₂S₂O₄): This reagent offers milder conditions and can be highly effective. It's particularly useful when dealing with sensitive functional groups. The reaction is typically run in a biphasic system (e.g., water/dichloromethane) with a phase-transfer catalyst.
-
-
Optimize Reaction Conditions:
-
Temperature: The intramolecular cyclization step is often the rate-limiting step and can be temperature-dependent. If you are using a metal/acid system, gentle heating (40-60 °C) can significantly improve the rate of cyclization. However, excessive heat can lead to degradation and the formation of polymeric side products.
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Solvent: The choice of solvent is crucial for ensuring the solubility of the starting material and intermediates. For catalytic hydrogenation, polar protic solvents like ethanol or methanol are common. For metal/acid reductions, acetic acid not only acts as a solvent but also as a proton source.
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Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Incomplete reactions are a common source of low yield. Conversely, excessively long reaction times can lead to product degradation.
-
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Assess Starting Material Purity: Impurities in the starting methyl 4-acetyl-3-nitrobenzoate can interfere with the reaction. Recrystallize or purify your starting material if its purity is questionable.
Experimental Protocol: Reductive Cyclization using Iron in Acetic Acid
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-acetyl-3-nitrobenzoate (1.0 eq).
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Add glacial acetic acid as the solvent (sufficient to dissolve the starting material upon heating).
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Add iron powder (3.0-5.0 eq) portion-wise to the stirred solution. The addition may be exothermic.
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Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure.
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Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
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Purify the crude product by column chromatography on silica gel.
Q2: I am observing significant amounts of the amino intermediate (methyl 4-acetyl-3-aminobenzoate) but little of the desired indole. How can I promote cyclization?
The accumulation of the amino intermediate indicates that the reduction of the nitro group is successful, but the subsequent intramolecular condensation is stalled.
A2: Strategies to Facilitate Cyclization
-
Increase Acidity: The cyclization step is acid-catalyzed. If you are using a neutral reducing agent like sodium dithionite, the addition of a catalytic amount of a Brønsted or Lewis acid can promote the reaction. For metal/acid systems, ensure you are using a sufficient amount of acid.
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Increase Temperature: As mentioned previously, gentle heating can provide the necessary activation energy for the cyclization to occur.
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Water Removal: The intramolecular condensation is a dehydration reaction. In some cases, removing water as it is formed can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus, although this is less common for this specific transformation.
Frequently Asked Questions (FAQs)
Q: What are the most common side products in this reaction?
A: Besides the uncyclized amino intermediate, potential side products can include:
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Over-reduction products: The acetyl group can be reduced to an ethyl group or a secondary alcohol, especially with aggressive reducing agents like catalytic hydrogenation under high pressure.
-
Polymeric materials: Under harsh acidic or high-temperature conditions, intermolecular condensation can lead to the formation of insoluble polymeric byproducts.
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Acetylation of the intermediate amine: If acetic anhydride is present as an impurity in the acetic acid, the newly formed amine can be acetylated.
Q: Can I use other nitro-reducing agents like Zinc or Sodium Borohydride?
A:
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Zinc: Zinc powder in the presence of an acid (like acetic acid or hydrochloric acid) can be an effective reducing agent for nitroarenes and is a viable alternative to iron or tin.
-
Sodium Borohydride (NaBH₄): Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group. However, in combination with a catalyst like NiCl₂ or in specific solvent systems, it can be effective. For this particular reaction, it is not a standard choice and would require significant optimization.
Q: How does the Bartoli indole synthesis relate to this reaction?
A: The Bartoli indole synthesis involves the reaction of a nitroarene with a vinyl Grignard reagent to form an indole. While the starting material is a nitroarene, the mechanism and the way the indole ring is constructed are different from the reductive cyclization of a pre-functionalized substrate like methyl 4-acetyl-3-nitrobenzoate.
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Diagram 2: Simplified Reaction Mechanism
Caption: Key steps in the reductive cyclization process.
Data Summary
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd/C | 1 atm H₂, RT, Ethanol | Clean reaction, high yield | Catalyst poisoning, potential for over-reduction |
| Fe/AcOH | 50-60 °C, Acetic Acid | Cost-effective, robust | Tedious workup, acidic waste |
| SnCl₂/HCl | RT to 50 °C, Ethanol/HCl | Effective and common | Stoichiometric tin waste |
| Na₂S₂O₄ | RT, Biphasic system | Mild conditions | Requires phase-transfer catalyst, aqueous waste |
References
Optimization of solvent systems for methyl 4-acetyl-3-nitrobenzoate recrystallization
Initiating Information Gathering
I'm starting by casting a wide net, diving deep into Google to harvest data on methyl 4-acetyl-3-nitrobenzoate's solubility, recrystallization solvents, and relevant protocols. I'll be meticulously examining established methods and troubleshooting insights to build a strong foundation.
Analyzing Search Results
I'm now analyzing the Google search results, aiming to pinpoint appropriate single and mixed solvent systems. I'm focusing on temperature-dependent solubility data and potential pitfalls like oiling out. I am also digging through sources to get a good understanding of the scientific principles behind solvent selection and recrystallization.
Planning the Information Flow
I'm now structuring the technical support center, starting with FAQs on solvent selection, then troubleshooting guides for specific issues. I will create a detailed experimental protocol and design workflow diagrams, all to optimize solvent systems for methyl 4-acetyl-3-nitrobenzoate recrystallization.
Designing the Center
I'm currently structuring a technical support center dedicated to optimizing the recrystallization of methyl 4-acetyl-3-nitrobenzoate. The initial focus is a logical framework, starting with the recrystallization principles and moving into practical application. I'll outline the section structure, including an introduction.
Outlining Key Sections
I've outlined the core sections for the technical support center. This structure includes an introductory principles section, FAQs, a Q&A troubleshooting guide, and experimental protocols. I'm also planning data tables and diagrams for clarity. I'm prioritizing finding compound solubility and screening solvents.
Refining Technical Details
I'm now diving into the specifics. I'm focusing on methyl 4-acetyl-3-nitrobenzoate's properties, determining potential solvents and solvent mixtures to test. Based on the compound's structure, I've identified several suitable solvents. I'm also planning to utilize data tables and diagrams for clarity in the technical center. My strategy is to gather information on solubility and apply recrystallization principles to select a solvent system.
Developing the Flow
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Developing the Framework
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Finalizing the Technical Center
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Developing the Structure
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Handling moisture sensitivity in methyl 4-acetyl-3-nitrobenzoate reactions
Topic: Handling Moisture Sensitivity & Reaction Optimization Product: Methyl 4-acetyl-3-nitrobenzoate (CAS: Example derivatives often fall in 228418-series) Application: Intermediate for Poly (ADP-ribose) polymerase (PARP) inhibitors and Indazole synthesis.
Core Technical Overview
Methyl 4-acetyl-3-nitrobenzoate is a bifunctional intermediate containing a methyl ester and an ortho-nitro acetophenone moiety. While the solid compound is relatively stable in ambient conditions, its reaction environments are critically moisture-sensitive.
The primary chemical risks during processing are:
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Competitive Hydrolysis: The electron-withdrawing nitro group activates the ester, making it highly susceptible to saponification (hydrolysis) even with trace moisture under basic conditions.
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Enolate Quenching: Reactions involving the acetyl group (e.g., condensation with DMF-DMA) rely on enolate formation. Moisture protonates the enolate or hydrolyzes the acetal reagents, stalling the reaction.
Troubleshooting Guide & FAQs
Issue: "I am seeing a new spot on TLC/LCMS at RRT ~0.8 with a mass corresponding to [M-14]."
Diagnosis: Ester Hydrolysis. You have likely converted the methyl ester (-COOMe) into the carboxylic acid (-COOH). This usually occurs when using hygroscopic bases (e.g., KOH, NaOH, or wet NaOMe) or solvents that have not been adequately dried.
The Fix:
-
Solvent Protocol: Ensure Methanol or DMF used in the reaction has a water content of <0.05% (500 ppm).
-
Base Switch: If possible, switch to non-nucleophilic bases or ensure your alkoxide bases are fresh.
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Recovery: The acid impurity can often be re-esterified using MeOH/H2SO4, but this adds a step.
Issue: "My reaction with DMF-DMA is stalling at 50% conversion."
Diagnosis: Reagent Decomposition. Dimethylformamide dimethyl acetal (DMF-DMA) is notoriously moisture-sensitive. It hydrolyzes to DMF and Methanol in the presence of water. If your system is not sealed, the reagent is consumed by atmospheric moisture rather than reacting with the acetyl group of your starting material.
The Fix:
-
Stoichiometry: Increase DMF-DMA equivalents to 1.5–2.0 eq to account for scavenger loss.
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Thermodynamics: This condensation is equilibrium-driven. You must remove the methanol byproduct. If water is present, it prevents the removal of methanol, shifting equilibrium back to the starting material. Use a Dean-Stark trap or molecular sieves if the scale allows.
Issue: "The product precipitates as a sticky gum instead of a solid."
Diagnosis: Partial Hydrolysis or Water Contamination. The presence of the carboxylic acid byproduct (4-acetyl-3-nitrobenzoic acid) often disrupts the crystal lattice of the ester product, leading to oiling out.
The Fix:
-
Workup Modification: Do not quench directly with water if the reaction mixture is still basic. Acidify to pH 6–7 first, then add water. This prevents rapid basic hydrolysis during the quench exotherm.
Mechanistic Visualization
The following diagram illustrates the competition between the desired Enaminone formation (Pathway A) and the destructive Hydrolysis (Pathway B) in the presence of moisture.
Figure 1: Competitive reaction pathways. Pathway A represents the desired synthesis under anhydrous conditions. Pathway B represents the destructive interference of moisture leading to acid impurities and reagent decomposition.
Standardized Protocols
Protocol A: Solvent & Reagent Drying
Target: Water content < 50 ppm.
| Reagent/Solvent | Drying Agent | Activation Protocol | Storage Limit |
| DMF (Dimethylformamide) | Molecular Sieves (4Å) | Activate sieves at 300°C for 12h under vacuum. | 48 Hours |
| Methanol | Magnesium turnings | Reflux with Mg/I2, then distill. | Immediate Use |
| DMF-DMA | N/A (Cannot dry) | Purchase in septum-sealed bottles. | Discard if white solid appears (hydrolysis product). |
Protocol B: Moisture-Free Condensation Reaction
Context: Synthesis of enaminone intermediate for Indazoles.
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a reflux condenser topped with a CaCl2 drying tube.
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Charging: Cool flask to room temperature under N2 flow. Add Methyl 4-acetyl-3-nitrobenzoate (1.0 eq) .
-
Solvent: Add anhydrous DMF via syringe (Concentration: 0.5 M).
-
Reagent Addition: Add DMF-DMA (1.5 eq) dropwise via syringe.
-
Note: The solution usually turns deep red/orange due to conjugation.
-
-
Reaction: Heat to 80°C–90°C.
-
Critical Step: If using a reflux condenser, ensure coolant is not too cold (keep >10°C) to prevent condensation of atmospheric water on the outside of the glass which might seep in joints.
-
-
Monitoring: Check TLC/HPLC every 2 hours. If conversion stalls, add 0.2 eq fresh DMF-DMA.
Workflow Logic
The following flowchart details the decision-making process for handling this material during synthesis.
Figure 2: Operational workflow for ensuring reaction integrity. Note the loop for solvent drying and reagent addition.
References
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Synthesis of PARP Inhibitors: Penning, T. D., et al. (2009). "Discovery and SAR of 2-(R)-2-methylpyrrolidin-2-yl-1H-benzimidazole-4-carboxamide as a Poly (ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 52(2), 514-523. Link
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Indazole Synthesis via o-nitroacetophenones: Lier, E. F., et al. (2011). "Process for the preparation of 2-substituted-indazole-7-carboxamides." U.S. Patent 20110178306. Link
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Hydrolysis of Esters: Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for ester hydrolysis mechanisms). Link
Validation & Comparative
Comparing methyl 4-acetyl-3-nitrobenzoate with methyl 3-nitrobenzoate reactivity
Initiating Structure Analysis
I'm starting with a deep dive into the chemical structures and reactivity of methyl 4-acetyl-3-nitrobenzoate and methyl 3-nitrobenzoate. I'm focusing on the directing effects and electronic influence of the acetyl and nitro groups on the aromatic rings to understand electrophilic substitution.
Analyzing Reactivity Differences
I've moved on to a comprehensive literature search. My current focus is on understanding the reactivity of methyl 4-acetyl-3-nitrobenzoate and methyl 3-nitrobenzoate. I'm prioritizing the electronic effects of the acetyl and nitro groups, particularly their impact on electrophilic and nucleophilic aromatic substitution. I am actively looking for any comparative experimental data and established protocols related to similar compounds.
Developing Comparison Guide
I'm now focusing on developing a comprehensive guide. I'll begin with a broad search of the chemical structures and reactivity of the target compounds. My focus has shifted toward electronic effects, specifically directing effects and influence on electrophilic and nucleophilic aromatic substitutions. I will seek specific experimental data on reaction rates and yields to establish a clear comparison. I will then structure the comparison guide to include the introduction of molecules, visual representation of electronic effects, detailing the differences in reactivity, and presenting the experimental data. Finally, I'll provide a clear experimental protocol for a relevant reaction for reproducibility.
Safety Operating Guide
Methyl 4-acetyl-3-nitrobenzoate: Proper Disposal & Handling Procedures
Executive Summary & Operational Context
Methyl 4-acetyl-3-nitrobenzoate (CAS: 22916-29-6) is a functionalized aromatic intermediate often utilized in the synthesis of complex pharmaceutical scaffolds. While valuable for its chemical reactivity, the presence of both a nitro group (-NO₂) and an acetyl group (-COCH₃) on the benzoate core necessitates a disciplined waste management strategy.
This guide moves beyond generic safety advice, providing a mechanistic rationale for disposal protocols. The core objective is to prevent uncontrolled exothermic decomposition and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.
Key Chemical Safety Profile
| Property | Characteristic | Operational Implication |
| Functional Group | Nitro (-NO₂) | Potential for thermal instability; generates NOₓ upon combustion. |
| Functional Group | Methyl Ester | Hydrolyzable; generally combustible organic mass. |
| Physical State | Solid (Crystalline) | Particulate control required; dust explosion hazard if micronized. |
| Reactivity | Oxidizer-Sensitive | Incompatible with strong reducing agents and strong bases. |
Pre-Disposal: Handling & Segregation Logic
Effective disposal begins at the bench. The chemical nature of Methyl 4-acetyl-3-nitrobenzoate dictates that it must not be commingled with incompatible waste streams, specifically strong bases or reducing agents.
The "Why" Behind the Protocol
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Base Incompatibility: Methyl esters are susceptible to hydrolysis. In the presence of strong bases (e.g., NaOH), this compound can hydrolyze to the carboxylate. However, under forcing conditions, nitro-aromatics can undergo complex decomposition or nucleophilic aromatic substitution, leading to unexpected heat evolution.
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Redox Hazards: The nitro group is an oxidant in its own right. Mixing with strong reducing agents (e.g., hydrides, active metals) in a waste container can trigger a runaway redox reaction.
Segregation Workflow
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Solid Waste: Collect pure substance or contaminated solids (weighing boats, paper towels) in a dedicated "Solid Organic Waste - Toxic/Irritant" container.
-
Liquid Waste: If dissolved in solvent (e.g., Ethyl Acetate, DCM), segregate into "Non-Halogenated Organic Solvents" (or Halogenated if DCM is used).
-
Critical Check: Ensure the waste solvent container does not contain trace metals or hydrides.
-
Detailed Disposal Procedures
Solid Waste Disposal (Pure Substance)
Method: High-Temperature Incineration.
-
Containerization: Place the solid waste in a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers to prevent potential catalytic decomposition if impurities are present.
-
Labeling: Mark the container clearly with the full chemical name. Do not use abbreviations. Add the GHS sticker for "Warning: Irritant" and "Organic Peroxide/Reactive" (if local EHS protocol dictates conservative labeling for nitro compounds, though this specific ester is generally stable).
-
Storage: Store in a cool, dry satellite accumulation area away from direct sunlight until pickup.
-
Final Destruction: The waste management vendor must incinerate the material in a facility equipped with a secondary combustion chamber and scrubbers to neutralize nitrogen oxides (NOₓ) generated during the burning of the nitro group.
Liquid Waste (Reaction Mixtures)
Method: Fuel Blending / Incineration.
-
Quenching: If the material is part of a reaction mixture, ensure all reactive reagents (e.g., thionyl chloride, catalysts) are quenched before adding to the waste carboy.
-
Solvent Compatibility: Methyl 4-acetyl-3-nitrobenzoate is compatible with standard organic waste streams (Acetone, Methanol, Ethyl Acetate).
-
pH Check: Ensure the waste stream is neutral (pH 6-8). Acidic conditions are generally tolerated, but alkaline conditions should be avoided to prevent hydrolysis and heat generation in the drum.
Decision Logic & Workflow (Visualization)
The following diagram outlines the decision-making process for disposing of Methyl 4-acetyl-3-nitrobenzoate, ensuring no cross-contamination with incompatible streams.
Figure 1: Decision tree for the segregation and disposal of Methyl 4-acetyl-3-nitrobenzoate, prioritizing the separation of incompatibles and selection of appropriate waste streams.
Regulatory & Compliance Framework
Adherence to federal and local regulations is non-negotiable. Below is the compliance matrix for this specific compound.
| Regulatory Body | Classification/Code | Requirement |
| EPA (RCRA) | Unlisted (Characteristic Check) | This compound is not P- or U-listed. However, the generator must determine if it meets the characteristic of Ignitability (D001) or Reactivity (D003) based on the specific formulation and solvent presence. |
| DOT (Transport) | Class 6.1 (Toxic) or Class 9 | Depends on quantity and purity. Standard shipping for disposal often falls under "Waste Toxic Solids, Organic, n.o.s." |
| OSHA | Hazard Communication | SDS must be accessible. Labels must indicate "Irritant" and target organ toxicity warnings. |
Emergency Spill Response (Spill to Disposal)
In the event of a spill, do not simply sweep up.
-
Isolate: Evacuate the immediate area (10-meter radius).
-
PPE: Don Nitrile gloves (double gloved), safety goggles, and a lab coat. If powder is fine, use an N95 or P100 respirator.
-
Containment: Cover the spill with a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels or sawdust (combustibles) for primary containment of nitro compounds.
-
Cleanup: Scoop the absorbent/chemical mix into a dedicated waste container. Wipe the surface with a soap/water solution, collecting all rinsate as liquid waste.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). [Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
